

Advanced Characterization Guide: FTIR Profiling of N-(4-methoxyphenyl)guanidine Nitrate

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Compound of Interest

Compound Name:	<i>N-(4-methoxyphenyl)guanidine nitrate</i>
CAS No.:	76746-74-2
Cat. No.:	B1392511

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Executive Summary & Strategic Context

In the synthesis of high-energy materials and pharmaceutical intermediates, **N-(4-methoxyphenyl)guanidine nitrate** represents a critical structural motif combining an electron-rich aromatic system with a nitrogen-rich guanidinium core.

For the analytical scientist, the challenge lies not just in identifying the molecule, but in differentiating it from its potent precursors (4-methoxyaniline) and confirming the ionic nitrate salt formation versus the free base. This guide moves beyond basic peak listing; it establishes a comparative spectral fingerprinting protocol to validate synthesis completion and salt stoichiometry.

The "Spectral Triad" of Validation

To confirm this specific compound, your FTIR data must satisfy three simultaneous conditions:

- Retention of the Ether Core: The methoxy ($-OCH_3$) signature must remain unperturbed.

- Guanidylation Confirmation: The transformation of the amine to the guanidine C=N core.
- Anionic Verification: The diagnostic "Nitrate Kill Zone" (1380 cm^{-1}) must be present.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, the following protocol minimizes hygroscopic interference—a common issue with nitrate salts.

Sample Preparation: KBr Pellet vs. ATR

While Attenuated Total Reflectance (ATR) is faster, Transmission FTIR (KBr Pellet) is recommended for this specific nitrate salt to avoid peak distortion in the critical $1400\text{--}1300\text{ cm}^{-1}$ region caused by the refractive index changes in high-concentration ATR crystals.

Step-by-Step Protocol:

- Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours. Nitrate salts are hygroscopic; adsorbed water will mask the N-H stretching region ($3100\text{--}3500\text{ cm}^{-1}$).
- Grinding: Mix 1–2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind until a fine, non-reflective powder is achieved (particle size $< 2\text{ }\mu\text{m}$ to minimize Christiansen effect).
- Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
- Validation Check: If the baseline slopes significantly at $>3500\text{ cm}^{-1}$, regrind to reduce scattering.

Comparative Analysis: Target vs. Precursor

The most critical QC step is differentiating the product from the starting material, 4-methoxyaniline (p-anisidine). The reaction involves the nucleophilic attack of the aniline nitrogen on a cyanamide/guanidine source, fundamentally altering the N-H and C-N spectral landscape.

Table 1: The Guanidylation Shift (Precursor vs. Product) [1]

Functional Group	Precursor: 4-Methoxyaniline (cm ⁻¹)	Target: N-(4-methoxyphenyl)guanidine Nitrate (cm ⁻¹)	Mechanistic Insight
N-H Stretching	3430, 3350 (Sharp Doublet)	3400–3150 (Broad, Multiple bands)	Loss of primary amine () symmetry; formation of H-bonded guanidinium system.
C=N Stretching	Absent	1650–1670 (Strong)	Diagnostic Peak. Confirms formation of the guanidine core ().
Aromatic C=C	1510, 1600	1515, 1610	Minimal shift. The aromatic ring remains intact.
C-N Stretch	1280 (Ar-NH ₂)	1310–1330 (Ar-NH-C)	Strengthening of the C-N bond due to guanidine conjugation.
Nitrate ()	Absent	1384 (Very Strong)	Salt Confirmation. The dominant feature of the ionic lattice.

Detailed Spectral Interpretation

Region I: The High-Energy Region (3500–2800 cm⁻¹)

- Observation: The sharp doublet of the starting aniline disappears.
- Target Characteristic: You will observe a complex, broadened envelope centered around 3300 cm⁻¹. This is due to the guanidinium cation () participating in extensive hydrogen bonding networks with the nitrate anions.

- C-H Stretching: The methoxy methyl group () presents weak aliphatic stretches at 2960–2840 cm^{-1} , often riding on the shoulder of the N-H band.

Region II: The Fingerprint & Nitrate Zone (1700–1000 cm^{-1})

This is the decision-making region for the analyst.

1. The Guanidine Core (1660 cm^{-1})

The C=N stretching vibration is the heartbeat of the guanidine molecule. In the nitrate salt form, this band is intense and typically found between 1655 and 1675 cm^{-1} .

- Note: If this peak is split or shifted significantly lower ($<1630 \text{ cm}^{-1}$), suspect incomplete protonation or the presence of the free base.

2. The Nitrate "Kill Zone" (1384 cm^{-1})

The nitrate ion (

) has D_{3h} symmetry, resulting in a doubly degenerate asymmetric stretching mode ().

- Key Feature: A massive, broad absorption centered at 1384 cm^{-1} .
- Interference Warning: This band is so strong it can obscure the C-N aromatic stretch. However, its presence is the definitive proof of the nitrate salt. If you used a chloride or sulfate salt, this region would be transparent.

3. The Ether Anchor (1245 & 1030 cm^{-1})

To confirm the "4-methoxyphenyl" moiety hasn't degraded:

- Asymmetric C-O-C: Look for a strong band at $\sim 1245 \text{ cm}^{-1}$.
- Symmetric C-O-C: Look for a medium band at $\sim 1030 \text{ cm}^{-1}$.

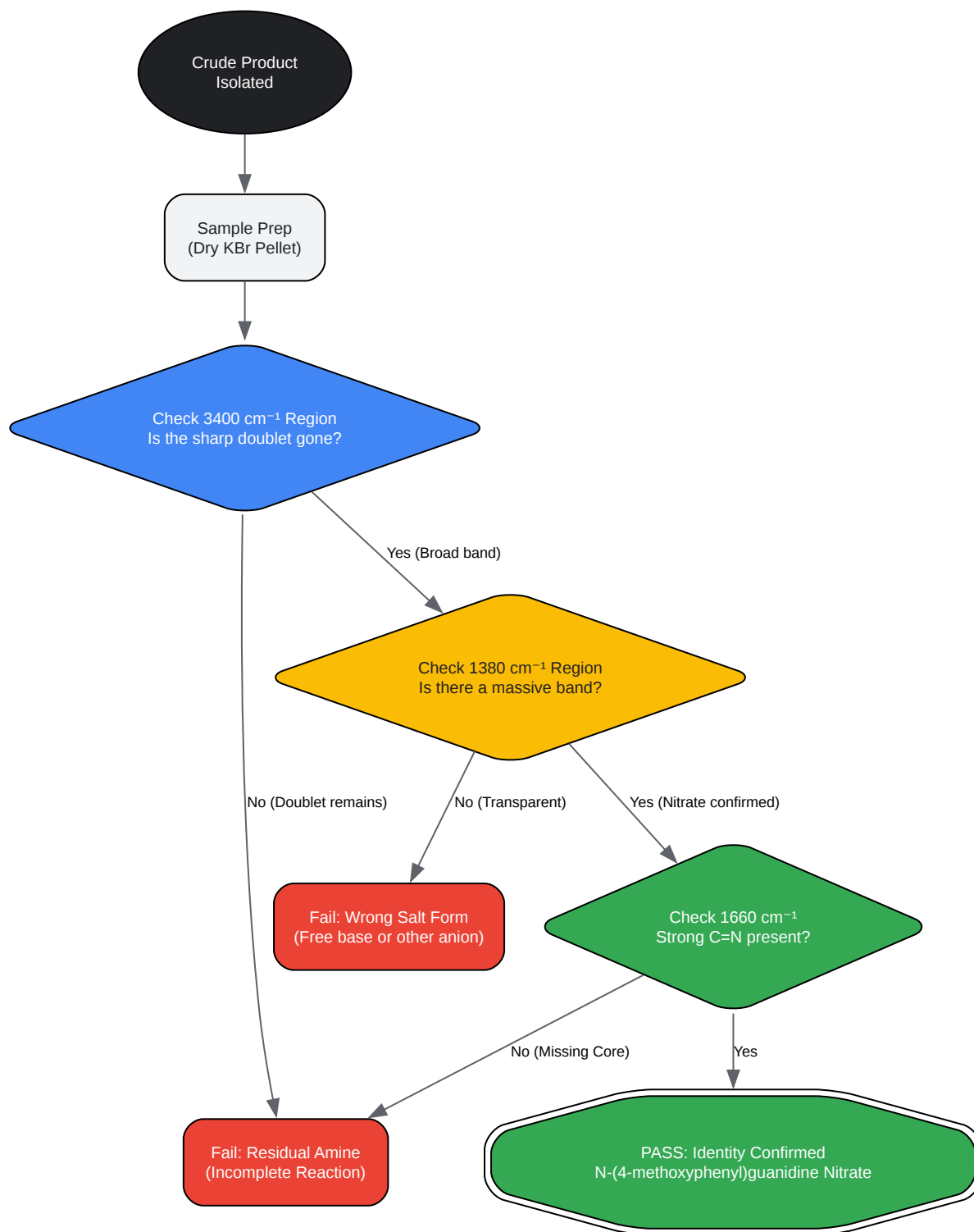
- **Stability Check:** These peaks should match the precursor (p-anisidine) almost exactly. Any loss of intensity here suggests hydrolysis of the ether.

Region III: Low Frequency (900–600 cm^{-1})[1]

- **Nitrate Deformation:** A sharp, medium-intensity peak at $\sim 825 \text{ cm}^{-1}$ (out-of-plane deformation). This serves as a secondary confirmation of the nitrate anion if the 1384 cm^{-1} region is saturated.
- **Para-Substitution:** A strong band at $820\text{--}830 \text{ cm}^{-1}$ (C-H wag) confirms the para substitution pattern is retained. (Note: The nitrate peak and para-substitution peak often overlap in this region; look for a doublet or a broadened shoulder).

Visualizing the Validation Workflow

The following diagram outlines the logical flow for using FTIR as a release criterion for this compound.



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Figure 1: Logic gate decision tree for FTIR validation of **N-(4-methoxyphenyl)guanidine nitrate**.

References

- NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxyaniline (p-Anisidine). National Institute of Standards and Technology. [1][2] [[Link](#)]
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Sources

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- 2. Benzenamine, 4-methoxy- [webbook.nist.gov]
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